

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Tetrazanbigen

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Compound of Interest		
Compound Name:	Tetrazanbigen	
Cat. No.:	B11931169	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and bioavailability characteristics of **Tetrazanbigen**, a novel investigational compound. The studies summarized herein were conducted in standard rodent and non-rodent animal models to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of **Tetrazanbigen**.[1] The data presented are intended to form a foundational basis for dose selection in further preclinical safety studies and to guide the design of initial clinical trials. All studies were performed in compliance with Good Laboratory Practice (GLP) regulations as outlined in 21 CFR Part 58.[2]

Pharmacokinetic Profile

The pharmacokinetic profile of **Tetrazanbigen** was evaluated in male Sprague-Dawley rats and Beagle dogs following both intravenous (IV) and oral (PO) administration.[3] A summary of the key pharmacokinetic parameters is presented in the tables below. These parameters, including Cmax (maximum concentration) and AUC (area under the curve), are crucial for determining the rate and extent of drug absorption.[4][5]

Data Presentation



Table 1: Key Pharmacokinetic Parameters of Tetrazanbigen in Male Sprague-Dawley Rats

Parameter	Intravenous (2 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	1250 ± 210	480 ± 95
Tmax (h)	0.08 (first sampling point)	1.5 ± 0.5
AUC0-t (ng·h/mL)	2850 ± 450	4100 ± 620
AUC0-inf (ng·h/mL)	2910 ± 470	4250 ± 680
t1/2 (h)	3.8 ± 0.7	4.2 ± 0.9
CI (L/h/kg)	0.69 ± 0.11	-
Vdss (L/kg)	2.5 ± 0.4	-
F (%)	-	29.2

Data are presented as mean \pm standard deviation (n=5 per group). F (%) denotes absolute oral bioavailability.

Table 2: Key Pharmacokinetic Parameters of **Tetrazanbigen** in Male Beagle Dogs

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)
Cmax (ng/mL)	980 ± 150	350 ± 70
Tmax (h)	0.08 (first sampling point)	2.0 ± 0.7
AUC0-t (ng·h/mL)	2100 ± 320	3800 ± 550
AUC0-inf (ng·h/mL)	2150 ± 340	3920 ± 590
t1/2 (h)	5.5 ± 1.1	6.1 ± 1.3
CI (L/h/kg)	0.47 ± 0.08	-
Vdss (L/kg)	3.1 ± 0.6	-
F (%)	-	36.5



Data are presented as mean \pm standard deviation (n=4 per group). F (%) denotes absolute oral bioavailability.

Experimental Protocols

Detailed methodologies are provided below for the key in vivo pharmacokinetic studies. These protocols are designed to ensure data reliability and reproducibility.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

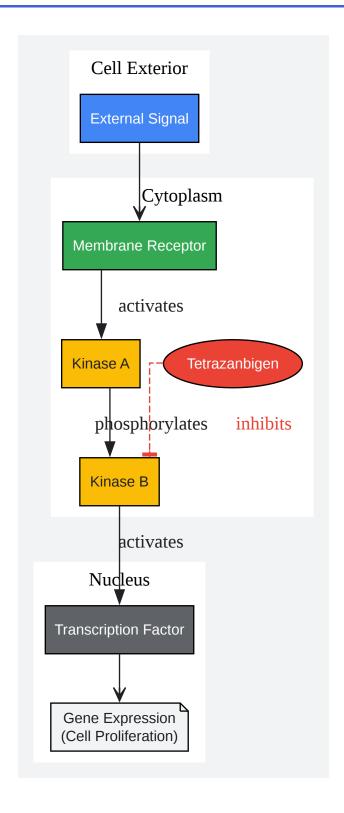
- Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of Tetrazanbigen in rats.
- Test System: Male Sprague-Dawley rats (8-10 weeks old), sourced from Charles River Laboratories. Animals were acclimated for at least 5 days prior to the study.
- Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle,
 with ad libitum access to standard chow and water.
- Study Design: A parallel-group design was used with two groups (n=5 per group).
 - Group 1: Intravenous (IV) administration of Tetrazanbigen at a dose of 2 mg/kg.
 - Group 2: Oral (PO) administration of Tetrazanbigen at a dose of 10 mg/kg.
- Formulation:
 - IV formulation: **Tetrazanbigen** was dissolved in a vehicle of 10% Solutol® HS 15 in sterile saline.
 - PO formulation: Tetrazanbigen was suspended in a vehicle of 0.5% methylcellulose in water.
- Dosing and Sample Collection:
 - The IV dose was administered as a bolus via the lateral tail vein. The PO dose was administered by oral gavage.



- Serial blood samples (~0.2 mL) were collected from the jugular vein into K2EDTA-coated tubes at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma was isolated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at
 -80°C until analysis.
- Bioanalysis: Plasma concentrations of **Tetrazanbigen** were determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
- Pharmacokinetic Analysis: Non-compartmental analysis (NCA) was performed using
 Phoenix™ WinNonlin® software. Key parameters such as Cmax, Tmax, AUC, half-life (t1/2),
 clearance (Cl), and volume of distribution (Vdss) were calculated. Absolute oral
 bioavailability (F) was calculated using the formula: F(%) = (AUCPO / AUCIV) x (DoseIV /
 DosePO) x 100.

Mandatory Visualizations Hypothetical Signaling Pathway for Tetrazanbigen



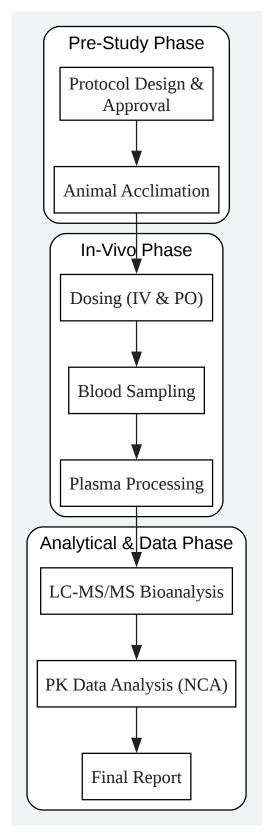


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Caption: Hypothetical signaling cascade showing **Tetrazanbigen**'s inhibitory action on Kinase B.



Experimental Workflow for Preclinical Pharmacokinetic Study

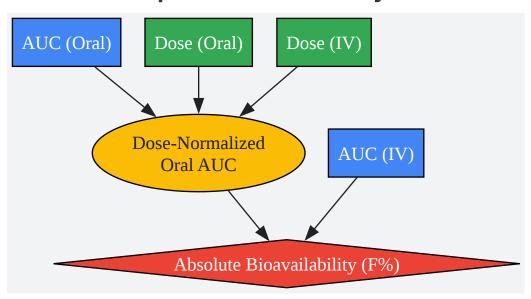




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Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Logical Relationship for Bioavailability Calculation



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